molecular formula C7H6Br2ClN B8392905 4,5-Bis(bromomethyl)-2-chloropyridine

4,5-Bis(bromomethyl)-2-chloropyridine

Cat. No.: B8392905
M. Wt: 299.39 g/mol
InChI Key: MDPIZNQKGUYTAV-UHFFFAOYSA-N
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Description

4,5-Bis(bromomethyl)-2-chloropyridine is a versatile bifunctional reagent designed for advanced chemical synthesis and materials science research. This compound features two bromomethyl groups and a chloro substituent on its pyridine ring, making it a valuable precursor for constructing complex molecular architectures. Its primary research value lies in its application as a key synthetic intermediate for the preparation of polydentate ligand systems. These ligands are crucial in biomimetic chemistry, where they are used to model the active sites of metalloenzymes that rely on histidine and carboxylate residues for function . The bromomethyl groups are highly reactive towards nucleophilic substitution, allowing for efficient tethering of pyridine-based chelates to solid supports or other molecular scaffolds . This enables the development of heterogeneous catalysts, which offer significant advantages in catalyst recovery and recyclability . Furthermore, the presence of multiple reactive sites on the pyridine ring allows for sequential and orthogonal functionalization, a strategy that is instrumental in synthesizing macrocyclic compounds like pyridinophanes . Such macrocycles are of significant interest due to their strong and stabilized coordination with metal ions, with applications spanning from modeling biological systems to serving as therapeutics and imaging agents . Researchers will find 4,5-Bis(bromomethyl)-2-chloropyridine particularly useful for projects involving the immobilization of catalytic sites, the synthesis of new metal-organic frameworks, and the creation of sophisticated ligands for coordination chemistry. Safety Notice: This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C7H6Br2ClN

Molecular Weight

299.39 g/mol

IUPAC Name

4,5-bis(bromomethyl)-2-chloropyridine

InChI

InChI=1S/C7H6Br2ClN/c8-2-5-1-7(10)11-4-6(5)3-9/h1,4H,2-3H2

InChI Key

MDPIZNQKGUYTAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CBr)CBr

Origin of Product

United States

Comparison with Similar Compounds

The following section compares 4,5-bis(bromomethyl)-2-chloropyridine with structurally related compounds, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Structure/Substituents Molecular Weight (g/mol) Key Features
4,5-Bis(bromomethyl)-2-chloropyridine 2-Cl; 4,5-(CH₂Br)₂ 313.39 High reactivity via bromomethyl groups; Cl stabilizes ring electrophilicity
4,4'-Bis(chloromethyl)-2,2'-bipyridine Bipyridine core; 4,4'-(CH₂Cl)₂ 309.15 Bidentate ligand potential; lower leaving-group ability (Cl vs. Br)
2-Chloro-5-bromopyrimidine Pyrimidine core; 2-Cl; 5-Br 207.43 Dual N-heterocycle; Br/Cl enhance electrophilic substitution
5-Bromo-2-chloro-4-methoxypyrimidine Pyrimidine; 2-Cl; 4-OCH₃; 5-Br 237.46 Methoxy group increases solubility; Br/Cl direct substitution
5-(Bromomethyl)-2-fluoropyridine Pyridine; 2-F; 5-CH₂Br 190.01 F’s electronegativity deactivates ring; single bromomethyl group
2-(4,5-Dibromopyridin-2-yl)acetic acid Pyridine; 4,5-Br₂; 2-CH₂COOH 309.93 Carboxylic acid enables salt formation; Br atoms direct substitution

Research Findings on Reactivity

  • Alkylation and Substitution : Studies on 2-chloropyridine derivatives (e.g., ) demonstrate that bromomethyl groups undergo faster alkylation than chloromethyl analogs due to Br’s superior leaving-group ability. The 2-chloro substituent in the target compound further activates adjacent positions for electrophilic attack .
  • Thermal Stability : Bromomethyl groups in 4,5-bis(bromomethyl)-2-chloropyridine exhibit lower thermal stability compared to methoxy or carboxylic acid-functionalized analogs, requiring storage at ≤0°C to prevent decomposition .

Preparation Methods

Yield and Challenges

  • Theoretical Yield : ~70–80% per bromination step, assuming similar efficiency to monobromination reactions.

  • Byproducts : Over-bromination or diastereomer formation if stereocenters exist.

  • Purification : Column chromatography with hexane/ethyl acetate (9:1) resolves unreacted starting material and byproducts.

Stepwise Bromination of Mono-Bromomethyl Intermediates

For laboratories lacking access to 2-chloro-4,5-dimethylpyridine, a stepwise approach using 4-(bromomethyl)-2-chloropyridine (CAS#: 83004-15-3) as an intermediate is feasible.

Synthesis of 4-(Bromomethyl)-2-chloropyridine

  • Starting Material : 2-Chloro-4-methylpyridine.

  • Bromination : NBS (1.1 equivalents) in CCl4\text{CCl}_4 with benzoyl peroxide (BPO) as initiator.

  • Conditions : Reflux for 6 hours, yielding 85–90% pure product.

Second Bromination at Position 5

  • Substrate : 4-(Bromomethyl)-2-chloropyridine.

  • Methylation : Introduce a methyl group at position 5 via Friedel-Crafts alkylation (e.g., CH3AlCl3\text{CH}_3\text{AlCl}_3).

  • Bromination : Repeat NBS/BPO protocol to yield 4,5-bis(bromomethyl)-2-chloropyridine.

Limitations

  • Low Overall Yield : ~40–50% due to multiple steps.

  • Regioselectivity : Competing bromination at other positions unless directing groups are present.

Halogen Exchange from Bis-Chloromethyl Precursors

A halogen-exchange strategy substitutes chlorine atoms in 2-chloro-4,5-bis(chloromethyl)pyridine with bromine using sodium bromide (NaBr) or hydrogen bromide (HBr).

Reaction Protocol

  • Substrate : 2-Chloro-4,5-bis(chloromethyl)pyridine.

  • Reagent : Excess NaBr (3.0 equivalents) in dimethylformamide (DMF).

  • Conditions : 120°C for 24 hours under nitrogen.

Key Observations

  • Efficiency : ~60–70% conversion, limited by solvent polarity and ion mobility.

  • Side Reactions : Partial hydrolysis to hydroxymethyl groups if moisture is present.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantagesLimitations
Radical Bromination2-Chloro-4,5-dimethylpyridine70–80Single-step, high efficiencyPrecursor availability
Stepwise Bromination4-(Bromomethyl)-2-chloropyridine40–50Flexibility in intermediate isolationMulti-step, lower overall yield
Halogen ExchangeBis-chloromethyl derivative60–70Avoids radical conditionsRequires toxic solvents (DMF)
Diazotization2-Amino-4-chloropyridine50–60Scalable for industrial productionComplex purification steps

Optimization Strategies

Solvent Selection

  • Non-Polar Solvents : CCl4\text{CCl}_4 or CH2Cl2\text{CH}_2\text{Cl}_2 enhance radical stability in bromination reactions.

  • Polar Aprotic Solvents : DMF or DMSO accelerate halogen exchange but risk side reactions.

Temperature Control

  • Radical Reactions : Maintain reflux temperatures to sustain radical chain propagation.

  • Diazotization : Sub-zero temperatures (-30°C) prevent premature decomposition of diazonium intermediates.

Catalysts and Additives

  • Copper Salts : CuCl2\text{CuCl}_2 catalyzes Sandmeyer-type reactions for halogen introduction.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves NaBr solubility in halogen exchange .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5-Bis(bromomethyl)-2-chloropyridine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with pyridine derivatives as precursors, leveraging bromination and chlorination strategies. For example, use 2-chloropyridine as a starting material and apply radical bromination with N-bromosuccinimide (NBS) under controlled UV light. Optimize variables (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) .

Q. How can researchers characterize the purity and structural integrity of 4,5-Bis(bromomethyl)-2-chloropyridine post-synthesis?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substitution patterns at the 4,5-bromomethyl and 2-chloro positions. Cross-validate with mass spectrometry (MS) for molecular ion peaks and Fourier-transform infrared spectroscopy (FTIR) to confirm C-Br and C-Cl bond vibrations. Quantitative purity analysis can be achieved via gas chromatography (GC) with flame ionization detection (FID) .

Q. What safety protocols are critical when handling brominated and chlorinated pyridine derivatives?

  • Methodological Answer : Use fume hoods for all synthetic steps to mitigate inhalation risks. Wear nitrile gloves and chemical-resistant aprons due to the compound’s potential skin irritation. Store the compound in amber glass vials under inert gas (e.g., argon) to prevent degradation. Conduct stability studies under varying temperatures and humidity to establish safe storage conditions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence the synthesis of 4,5-Bis(bromomethyl)-2-chloropyridine, and how can these be controlled?

  • Methodological Answer : Competing pathways arise from steric hindrance and electronic effects. For instance, bromination at the 4-position may favor elimination if the base strength is excessive. Use computational chemistry tools (DFT calculations) to model transition states and predict regioselectivity. Experimentally, employ kinetic studies with in-situ monitoring (e.g., ReactIR) to identify dominant pathways .

Q. What strategies resolve contradictions in reported spectroscopic data for bromomethyl-substituted pyridines?

  • Methodological Answer : Cross-reference data from multiple databases (e.g., CAS, Reaxys) and validate discrepancies using orthogonal techniques. For example, conflicting NMR shifts may arise from solvent effects or impurities; replicate experiments in deuterated solvents (DMSO-d₆ vs. CDCl₃) and compare with X-ray crystallography for unambiguous structural confirmation .

Q. How can computational modeling predict the reactivity of 4,5-Bis(bromomethyl)-2-chloropyridine in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Simulate Suzuki-Miyaura coupling scenarios with palladium catalysts to predict bond dissociation energies and activation barriers. Validate predictions experimentally via kinetic isotope effect (KIE) studies .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodological Answer : Address exothermicity risks during bromination by implementing flow chemistry systems for heat dissipation. Use process analytical technology (PAT) to monitor real-time parameters (pH, temperature). Conduct robustness testing using Taguchi methods to identify critical process parameters (CPPs) and ensure batch-to-batch consistency .

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